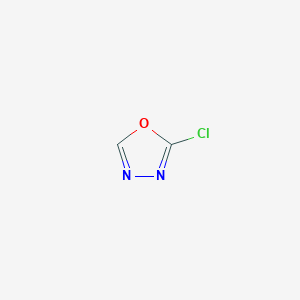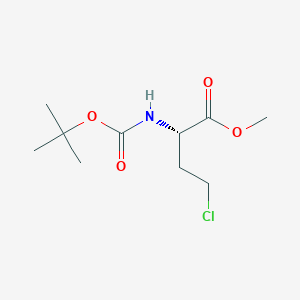
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of both an amino and a chloro group in the molecule suggests that it could serve as a versatile building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for Boc deprotection, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with trifluoroacetic acid yields the free amine, while substitution of the chloro group with a nucleophile results in the formation of a new carbon-nucleophile bond .
Applications De Recherche Scientifique
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used to modify amino acid sequences in proteomics and enzymology studies.
Industry: The compound is utilized in the production of chiral molecules and other specialized chemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is unique due to the presence of both a Boc-protected amino group and a chloro group, which provides versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H18ClNO4 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
methyl (2S)-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Clé InChI |
YOUNGZLTNAXINR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCl)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
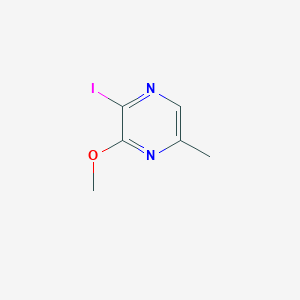
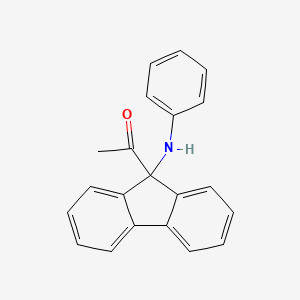
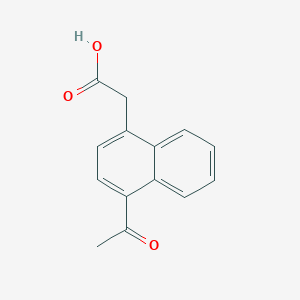
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)

![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
![Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
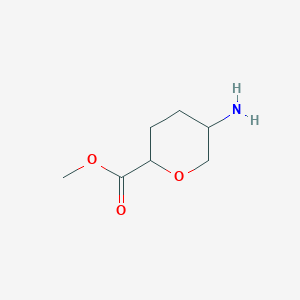
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)

